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Compound of Interest

Compound Name: Verducatib

Cat. No.: B15579060

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Verducatib's impact on lung function in patients
with bronchiectasis, contextualized with data from a key competitor, Brensocatib, and standard
of care. This document is intended for an audience of researchers, scientists, and drug
development professionals, offering a detailed look at the available clinical trial data,
experimental protocols, and mechanisms of action.

Executive Summary

Verducatib is an investigational, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1),
also known as cathepsin C (CatC). By inhibiting DPP-1, Verducatib blocks the activation of
neutrophil serine proteases (NSPs), such as neutrophil elastase, which are key drivers of the
inflammation and lung damage characteristic of bronchiectasis. This mechanism of action is
shared by Brensocatib, another DPP-1 inhibitor. Clinical trials for both drugs have primarily
focused on reducing the frequency of pulmonary exacerbations. However, secondary endpoints
assessing lung function provide valuable insights into their potential to modify disease
progression.

Mechanism of Action: DPP-1 Inhibition

Verducatib and Brensocatib share a common mechanism of action by targeting DPP-1. This
enzyme is crucial for the activation of NSPs within neutrophils in the bone marrow. In
bronchiectasis, an overabundance of activated neutrophils in the airways leads to excessive
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NSP activity, resulting in a vicious cycle of inflammation, airway damage, and recurrent
infections. By inhibiting DPP-1, these drugs reduce the amount of active NSPs released by
neutrophils, thereby mitigating inflammation and its damaging consequences on lung tissue.
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Diagram 1: DPP-1 Inhibition Signaling Pathway

Comparative Efficacy on Lung Function

The following tables summarize the available data on the impact of Verducatib and
Brensocatib on lung function, as measured by Forced Expiratory Volume in 1 second (FEV1)
and Forced Vital Capacity (FVC). It is important to note that these are not head-to-head
comparisons but rather individual trial results against placebo.

Change in FEV1 from Baseline
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Change
in FEV1
Treatmen . . L
¢ Trial Dose Duration VS. p-value Citation
Placebo
(mL)
Not
AIRLEAF
Verducatib 2.5mg 24 weeks +52.4 Statistically  [1][2]
(Phase 1) —
Significant
Not
5 mg 24 weeks +6.6 Statistically  [1][2]
Significant
Not
Brensocati ~ WILLOW o
10 mg 24 weeks Statistically  >0.05 [3]
b (Phase 1) o
Significant
Not
25 mg 24 weeks Statistically  >0.05 [4]
Significant
ASPEN
10 mg 52 weeks +11 0.38 [5][6]
(Phase IlI)
25 mg 52 weeks +38 0.04 [51[6]
Change in FVC from Baseline
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Change
in FVC
Treatmen . . L
¢ Trial Dose Duration VS. p-value Citation
Placebo
(mL)
Not
_ AIRLEAF o
Verducatib 2.5mg 24 weeks +80.1 Statistically  [1][2]
(Phase 1) —
Significant
Not
5 mg 24 weeks +17.2 Statistically  [1][2]
Significant
Numerical
Brensocati  ASPEN Not
25 mg 52 weeks Improveme [7]
b (Phase 1) Reported

nt

Key Clinical Trial Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Verducatib: AIRLEAF (Phase Il)

Objective: To evaluate the efficacy, safety, and optimal dosing of Verducatib in adults with
bronchiectasis.

Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-
finding study.

Participants: 322 adults with a CT-confirmed diagnosis of bronchiectasis and a history of
pulmonary exacerbations.

Intervention: Participants were randomized (2:1:1:2) to receive placebo or one of three once-
daily doses of Verducatib (1 mg, 2.5 mg, and 5 mg) for 24 to 48 weeks.

Primary Endpoint: Time to first pulmonary exacerbation up to week 48.
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e Secondary Endpoints: Frequency of exacerbations, lung function (FEV1 and FVC), and
quality of life.[1][8]
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Diagram 2: AIRLEAF Trial Workflow

Brensocatib: WILLOW (Phase Il)

o Objective: To assess the efficacy and safety of Brensocatib in patients with non-cystic
fibrosis bronchiectasis.

» Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

o Participants: 256 adult patients with non-CF bronchiectasis who had at least two
exacerbations in the previous year.
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 Intervention: Patients were randomized 1:1:1 to receive Brensocatib 10 mg, Brensocatib 25
mg, or placebo once daily for 24 weeks.

e Primary Endpoint: Time to first pulmonary exacerbation.

o Secondary Endpoints: Rate of exacerbations, change in sputum neutrophil elastase
concentration, and change in FEV1.[9][10][11]
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Diagram 3: WILLOW Trial Workflow

Standard of Care in Bronchiectasis

The current standard of care for bronchiectasis is multifaceted and aims to control symptoms,
prevent exacerbations, and improve quality of life. Key components include:

» Airway Clearance Techniques: Daily physiotherapy to help clear mucus from the lungs.
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» Antibiotics: Used to treat acute exacerbations and, in some cases, as long-term suppressive
therapy to reduce the frequency of infections.

» Bronchodilators: To open up the airways and improve airflow.

» Anti-inflammatory agents: Inhaled corticosteroids may be used in patients with co-existing
asthma or airway hyper-responsiveness.

The impact of standard of care on lung function decline is variable and often focuses on
slowing progression rather than significant improvement. Long-term observational studies are
needed to fully quantify the impact of current standard therapies on FEV1 and FVC.

Conclusion

Verducatib, a novel DPP-1 inhibitor, has demonstrated a potential to impact the inflammatory
cascade that drives bronchiectasis. While the primary focus of its clinical development has
been on reducing exacerbations, the data from the Phase Il AIRLEAF trial suggests a potential
for numerical improvements in lung function, particularly with the 2.5 mg dose.[1][2]

In comparison, Brensocatib has a more extensive dataset from its Phase Il and lll trials. The
Phase Il ASPEN trial showed a statistically significant slowing of FEV1 decline with the 25 mg
dose, providing stronger evidence for its disease-modifying potential.[5][6]

Both Verducatib and Brensocatib, by targeting the underlying neutrophilic inflammation,
represent a promising therapeutic strategy beyond the current standard of care. The ongoing
Phase Il AIRTIVITY trial for Verducatib will be crucial in further elucidating its long-term impact
on lung function and its place in the evolving treatment landscape for bronchiectasis.[12]
Researchers and clinicians should continue to monitor the progress of these and other DPP-1
inhibitors as they have the potential to significantly improve outcomes for patients with this
chronic and debilitating lung disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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